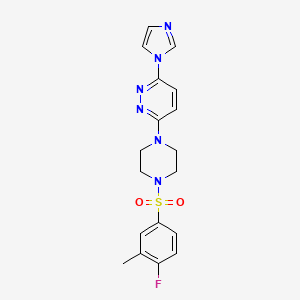
3-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19FN6O2S and its molecular weight is 402.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyridazine core with a piperazine ring and a sulfonamide moiety, which are known to influence pharmacological profiles significantly. The presence of fluorine and methyl groups enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4O3S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1040641-62-0 |
Preliminary studies indicate that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. The imidazole ring is particularly noted for its role in modulating enzyme activity, which can lead to therapeutic effects in various conditions.
Anticancer Activity
Research has demonstrated that the imidazole derivatives exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds with similar structural motifs reported IC50 values ranging from 80 to 200 nM against several cancer cell lines, including HCT-15 and HeLa cells .
Antimicrobial Properties
Compounds containing sulfonamide groups are often associated with antimicrobial activity. The sulfonamide moiety in this compound may enhance its efficacy against bacterial infections, although specific data on this compound's antimicrobial activity remains limited. However, similar sulfonamide derivatives have shown promising results in preclinical studies.
CNS Activity
The piperazine component is known for its central nervous system (CNS) effects. Compounds with piperazine structures have been linked to anxiolytic and antidepressant activities. Research into related piperazine derivatives suggests potential for treating mood disorders or anxiety .
Study 1: Anticancer Efficacy
A study investigating the anticancer properties of imidazole derivatives found that specific substitutions on the imidazole ring significantly affected potency. For example, modifications that retained the nitrogen atom's basicity enhanced cytotoxicity against cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of electron-withdrawing groups (like fluorine) on the aromatic rings increased the overall biological activity of related compounds. This suggests that similar modifications could enhance the effectiveness of this compound in therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Fluorobenzenesulfonamide | Fluorobenzene and sulfonamide | Antimicrobial | Simpler structure without piperazine |
| 1-(4-Fluorophenyl)piperazine | Piperazine core with fluorophenyl | CNS activity | Lacks pyridazine core |
| 6-Methylpyridazine | Methyl-substituted pyridazine | Potential anticancer | No piperazine or sulfonamide groups |
Eigenschaften
IUPAC Name |
3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c1-14-12-15(2-3-16(14)19)28(26,27)25-10-8-23(9-11-25)17-4-5-18(22-21-17)24-7-6-20-13-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVIJZBIJRHVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














